molecular formula C19H15N3O2S B3398609 N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-93-8

N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B3398609
CAS RN: 1021256-93-8
M. Wt: 349.4 g/mol
InChI Key: ZMIMTAXDRXUNJO-UHFFFAOYSA-N
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Description

“N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a complex organic compound. It likely contains a benzothieno[3,2-d]pyrimidin core, which is a type of heterocyclic compound . These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes like copper-catalyzed annulation . This involves the reaction of ketoxime acetates with acetoacetanilide .

Scientific Research Applications

Organic Field-Effect Transistors (OFET) Devices

This compound is a champion molecule for high-mobility OFET devices . OFETs are critical in the development of organic electronics, and this compound’s properties make it an excellent choice for these applications.

Dye-Sensitized Solar Cells (DSSCs)

The compound has been utilized in DSSCs . DSSCs are a type of solar cell that convert sunlight into electricity through the use of a dye, and this compound’s properties make it a suitable choice for these applications.

Organic Photovoltaics (OPVs)

It has also been used in OPVs as an alternative to fullerene . OPVs are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.

Aggregation-Induced Emission (AIE)

The compound exhibits aggregation-induced emission (AIE) behavior . AIE is a phenomenon where certain compounds emit light upon aggregation, which is useful in various applications such as bio-imaging, chemical sensors, and optoelectronic devices.

Mechanofluorochromic (MFC) Behavior

The compound exhibits mechanofluorochromic (MFC) behavior . MFC materials change their color in response to mechanical stimuli, which can be useful in various applications such as pressure sensors and security printing.

Anticancer Activity

A new series of compounds synthesized from this compound have shown promising anticancer activity . This opens up potential applications in the development of new anticancer drugs.

Reactions at the Benzylic Position

The compound can undergo various reactions at the benzylic position . These reactions can be useful in various synthetic applications.

Halochromic Effect

The compound possesses a great interaction, resulting in the halochromic (protonation) effect . Halochromic substances change their color when pH changes, which can be useful in various applications such as pH sensors and indicators.

properties

IUPAC Name

N-benzyl-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-22-12-21-17-14-8-4-5-9-15(14)25-18(17)19(22)24/h1-9,12H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIMTAXDRXUNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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